molecular formula C8H13NO3S B029454 N-Acetyl-S-allyl-L-cysteine CAS No. 23127-41-5

N-Acetyl-S-allyl-L-cysteine

Cat. No. B029454
CAS RN: 23127-41-5
M. Wt: 203.26 g/mol
InChI Key: LKRAEHUDIUJBSF-ZETCQYMHSA-N
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Description

Synthesis Analysis

The synthesis of N-Acetyl-S-(N-alkylthiocarbamoyl)-L-cysteine, including variants like allyl, is described in studies focusing on its identification as a principal metabolite in biological systems, such as rat urine, following the administration of corresponding alkyl isothiocyanates. This indicates the compound's role and formation in metabolic pathways, emphasizing its biochemical significance (Mennicke et al., 1987).

Molecular Structure Analysis

The molecular structure of N-Acetyl-L-cysteine has been determined through X-ray diffraction analysis, revealing insights into its crystal structure and suggesting potential similarities with N-Acetyl-S-allyl-L-cysteine. Such analyses provide foundational knowledge on the structural aspects and potential reactivity of the molecule (Young Ja Lee & I. Suh, 1980).

Chemical Reactions and Properties

Research into the chemical properties of N-Acetyl cysteine derivatives highlights their role as antioxidants and their interaction with various biochemical pathways. These studies underline the compound's ability to undergo transformations and participate in reactions that may be extrapolated to this compound, contributing to its antioxidative and cytoprotective effects (Daria Ezeriņa et al., 2018).

Physical Properties Analysis

The discovery of a new polymorph of N-Acetyl-L-cysteine, and by extension, insights into the physical properties of related compounds like this compound, provides valuable information on their solid-state characteristics, stability, and potential for polymorphism. This knowledge is crucial for understanding the compound's behavior under different conditions and its suitability for various applications (S. S. Kumar & A. Nangia, 2013).

Chemical Properties Analysis

Studies on the enzymatic interactions and metabolic pathways involving cysteine and its derivatives shed light on the chemical properties of this compound. These include its participation in cysteine biosynthesis and the potential regulatory roles it may play within these biological processes, highlighting the compound's biochemical relevance and the complexity of its chemical interactions (M. Wirtz, M. Droux, & R. Hell, 2004).

Scientific Research Applications

  • Glycemic Control and Antioxidant Activity : N-Acetyl-S-allyl-L-cysteine improves glycemic control, delays oxidation damage, downregulates inflammatory cytokines, and enhances anticoagulant activity in diabetic mice (Hsu et al., 2004).

  • Renal Excretion Studies : It is a principal metabolite of alkyl isothiocyanates found in rat urine, useful for studying renal excretion (Mennicke et al., 1987).

  • Cardiovascular Disease Prevention : this compound has antioxidant properties, reduces fibronectin, triglyceride, and cholesterol concentrations, potentially aiding in cardiovascular disease prevention or therapy (Hsu et al., 2004).

  • Endometriosis Treatment : It decreases proliferation of endometrial cells, suggesting potential benefits in endometriosis clinical treatment (Pittaluga et al., 2010).

  • Chronic Obstructive Pulmonary Disease and More : this compound supplementation has applications in preventing chronic obstructive pulmonary disease exacerbation, treating pulmonary fibrosis, and more (Millea, 2009).

  • Inflammatory Response Modulation : Long-term low-dose treatment enhances proinflammatory cytokine expressions in macrophages (Ohnishi et al., 2014).

  • Lifespan Extension and Stress Resistance : It increases resistance to environmental stressors and extends lifespan in C. elegans (Oh et al., 2015).

  • Neuroprotective Potential : It may be helpful in therapies to counteract neurodegenerative and mental health diseases, and in preventing cognitive aging dementia (Tardiolo et al., 2018).

  • Metabolic Studies : It is a metabolite of allyl alcohol, allyl esters, and acrolein, isolatable from urine and bile of rats (Kaye, 1973).

  • Reproductive Health : this compound can improve and normalize spermatogenesis in the male reproductive system (Ghafarizadeh et al., 2020).

  • Methylmercury Poisoning : It reduces methylmercury-induced oxidative stress and DNA damage, showing promise against methylmercury poisoning (Joshi et al., 2014).

  • Anti-Biofilm Agent : It may reduce and prevent biofilm formation on stainless steel surfaces, reducing bacterial infections (Olofsson et al., 2003).

  • Antioxidant and Cytoprotectant : It functions as a fast-acting antioxidant, triggering intracellular H2S and sulfane sulfur production (Ezeriņa et al., 2018).

  • Multiple Clinical Applications : this compound is used for various medical conditions due to its antioxidant properties and mucolytic effects (Mokhtari et al., 2016).

  • Anti-Aging Properties : It has potential anti-aging properties and may extend lifespan in Drosophila species (Shaposhnikov et al., 2018).

  • Pharmacokinetics in Garlic Supplements : S-allyl-l-cysteine, a key component of garlic supplements, has high oral bioavailability and unique pharmacokinetics (Amano et al., 2015).

  • Quantification in Pharmacokinetic Studies : An LC-MS/MS method was developed for quantification of (S)-allyl-l-cysteine and its metabolites in rat plasma, suitable for pharmacokinetic studies (Park et al., 2017).

  • Pathological Gambling Treatment : It showed efficacy in reducing symptoms of pathological gambling (Grant et al., 2007).

  • Cancer Prevention : N-Acetyl-L-cysteine has been proposed for antigenotoxic and cancer preventive mechanisms due to its protective mechanisms (Flora et al., 2004).

  • Urinary Excretion in Garlic Consumption : Its urinary excretion upon garlic consumption may interfere with monitoring human exposure to certain chemicals (de Rooij et al., 1996).

Mechanism of Action

Target of Action

N-Acetyl-S-allyl-L-cysteine (NASAC) is a principal metabolite of L-deoxyalliin, an organosulfur compound derived from garlic . It exhibits neuroprotective and antioxidative activities . NASAC’s primary targets are the enzymes involved in oxidative stress and neurotoxicity, such as calpain .

Mode of Action

NASAC interacts with its targets by binding to the Ca2±binding domain of calpain, a crucial enzyme involved in neurotoxicity . This interaction results in the direct suppression of calpain activity . The protective effects of NASAC and its derivatives, S-ethyl-L-cysteine (SEC) and S-propyl-L-cysteine (SPC), against endoplasmic reticulum (ER) stress-induced neurotoxicity, have been demonstrated to be more potent than those of SAC in cultured rat hippocampal neurons .

Biochemical Pathways

NASAC affects several biochemical pathways. It plays a significant role in the unfolded protein response pathway, which is involved in ER stress . NASAC’s interaction with calpain can influence various neurological diseases associated with ER stress, such as brain ischemia, Alzheimer’s disease, Parkinson’s disease, amyotrophic lateral sclerosis, and Huntington’s disease .

Pharmacokinetics

NASAC is characterized by its high oral bioavailability . It undergoes N-acetylation and S-oxidation metabolisms, and it is readily detected in plasma and urine . The liver and kidney play critical roles in the elimination of NASAC, indicating the importance of these organs in its pharmacokinetics .

Result of Action

The molecular and cellular effects of NASAC’s action are primarily neuroprotective. It ameliorates oxidative damage in experimental stroke models . NASAC, along with its derivatives SEC and SPC, has been shown to decrease the production of amyloid-β peptide in the brains of mice with D-galactose-induced aging . These compounds also exert neuroprotective effects against dopaminergic neuron injury in a murine model of Parkinson’s disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) .

Action Environment

The action, efficacy, and stability of NASAC can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other compounds, such as flavin-containing monooxygenases . .

properties

IUPAC Name

(2R)-2-acetamido-3-prop-2-enylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3S/c1-3-4-13-5-7(8(11)12)9-6(2)10/h3,7H,1,4-5H2,2H3,(H,9,10)(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRAEHUDIUJBSF-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20945803
Record name N-(1-Hydroxyethylidene)-S-prop-2-en-1-ylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23127-41-5
Record name N-Acetyl-S-allylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023127415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxyethylidene)-S-prop-2-en-1-ylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary metabolic pathways of S-allyl-L-cysteine (SAC) leading to the formation of N-Acetyl-S-allyl-L-cysteine (NASAC)?

A: S-allyl-L-cysteine (SAC), a key bioactive compound found in aged garlic extract, undergoes significant metabolism in the body. Primarily, it is metabolized through two main pathways: N-acetylation and S-oxidation. N-acetylation, primarily occurring in the liver and kidneys, leads to the formation of this compound (NASAC). [, , , , ] This metabolic process involves the transfer of an acetyl group from acetyl-CoA to the amino group of SAC.

Q2: Is NASAC further metabolized, and if so, what are the resulting metabolites?

A: Yes, NASAC can be further metabolized. One significant metabolic pathway involves S-oxidation, where NASAC is converted to this compound sulfoxide (NASACS). [, ] This reaction is primarily mediated by flavin-containing monooxygenases (FMOs), enzymes abundant in the liver.

Q3: How does the administration route of SAC influence the formation and levels of NASAC?

A: Studies on rats and dogs show that SAC exhibits high oral bioavailability (>90%). [, , , ] This indicates that SAC is efficiently absorbed into the bloodstream following oral ingestion. After either oral or intravenous administration, NASAC is identified as the principal circulating metabolite. [, ]

Q4: What is the significance of renal clearance in the context of SAC and NASAC pharmacokinetics?

A: Research indicates that SAC undergoes extensive renal reabsorption, contributing to its long elimination half-life, especially in dogs (approximately 12 hours). [, , , ] While the exact renal clearance of NASAC has not been explicitly reported in these studies, the presence of NASAC in urine suggests that it is also subject to renal excretion. [, , ] Further research is needed to fully elucidate the renal handling of NASAC.

Q5: How do the levels of SAC and its metabolites differ in plasma and urine after administration?

A: Following SAC administration, NASAC is the major metabolite found in both plasma and urine. [, , , ] Interestingly, a study focusing on rats treated with SAC observed that a significantly larger proportion of the administered dose was recovered as NASAC and NASACS in urine, while only minimal amounts of SAC and its sulfoxide (SACS) were detected. [] This suggests that while both N-acetylation and S-oxidation are active metabolic pathways for SAC, N-acetylation might be the predominant pathway in vivo, leading to higher levels of NASAC and its metabolites in circulation and excretion.

Q6: What analytical techniques are commonly employed to study SAC and its metabolites, including NASAC?

A: Researchers often utilize highly sensitive and specific analytical techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the quantification of SAC and its metabolites, including NASAC, in biological samples like plasma and urine. [, , ] This technique allows for the separation and detection of these compounds based on their mass-to-charge ratios, enabling precise measurement even at low concentrations.

Q7: What potential health benefits are linked to black garlic consumption, and are these related to NASAC?

A: Consumption of black garlic is associated with a reduced risk of various diseases, attributed to its rich phytochemical content, particularly organosulfur compounds (OSCs). [] While the specific contribution of NASAC to these health benefits requires further investigation, its presence as a significant metabolite after black garlic consumption suggests it might play a role in mediating some of these positive effects.

Q8: What are the implications of the potential for interconversion between SAC and NASAC?

A: The observation that SAC can be formed from NASAC in vivo suggests a dynamic equilibrium between these two compounds. [] This finding has significant implications for understanding the pharmacokinetics and pharmacodynamics of both SAC and NASAC. Further research is needed to fully characterize the enzymes involved in this interconversion and their regulatory mechanisms.

Q9: What is the potential of black garlic as a therapeutic agent for gout, and is there a link to NASAC?

A: Black garlic shows promise as a potential antigout agent due to its bioactive compounds. [] While the study doesn't explicitly link NASAC to antigout activity, it highlights other compounds like alliin, ajoene, and 4-guanidinobutyric acid, which exhibited promising interactions with target proteins involved in uric acid synthesis. [] Further research is warranted to investigate whether NASAC contributes to black garlic's potential antigout properties.

Q10: Does this compound exhibit radioprotective properties?

A: Research using a mouse model exposed to gamma radiation suggests that this compound (NAc-SAC) might possess radioprotective properties. [] The study observed a dose-dependent increase in the survival rate of mice treated with NAc-SAC after lethal doses of radiation.

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